molecular formula C12H14BrN3O2S B421085 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide CAS No. 356586-60-2

3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B421085
CAS No.: 356586-60-2
M. Wt: 344.23g/mol
InChI Key: XZWLGLYFDBQZRF-UHFFFAOYSA-N
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Description

3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is a synthetic organic compound characterized by its unique thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the formation of the propanamide group. This can be achieved by reacting the brominated thienopyrimidine with a suitable amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thienopyrimidine core. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    EDCI and HOBt: Used for amide coupling.

    Palladium catalysts: Used in coupling reactions.

    Hydrogen peroxide: Used for oxidation.

    Sodium borohydride: Used for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted thienopyrimidine derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore. The thienopyrimidine core is known for its biological activity, and modifications of this structure can lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The thienopyrimidine core can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-chloro-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S/c1-6-7(2)19-11-10(6)12(18)16(8(3)14-11)15-9(17)4-5-13/h4-5H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWLGLYFDBQZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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